molecular formula C5HCl3IN B1339376 2,3,5-Trichloro-4-iodopyridine CAS No. 406676-23-1

2,3,5-Trichloro-4-iodopyridine

Cat. No.: B1339376
CAS No.: 406676-23-1
M. Wt: 308.33 g/mol
InChI Key: IPDPWUULSOOSCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,5-Trichloro-4-iodopyridine is a heterocyclic organic compound belonging to the pyridine family. It is characterized by the presence of three chlorine atoms and one iodine atom attached to a pyridine ring. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Trichloro-4-iodopyridine typically involves the halogenation of pyridine derivatives. One common method is the direct reaction of pentachloropyridine or 2,3,5,6-tetrachloropyridine with metallic zinc in the presence of a strongly alkaline aqueous solution and a water-immiscible reaction medium . This method ensures high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure consistent quality and yield. The use of advanced equipment and techniques helps in optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trichloro-4-iodopyridine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyridines.

Scientific Research Applications

2,3,5-Trichloro-4-iodopyridine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,3,5-Trichloro-4-iodopyridine involves its interaction with specific molecular targets and pathways. The presence of halogen atoms allows it to participate in various chemical interactions, making it a versatile compound in different reactions .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,5-Trichloropyridine
  • 2,4,6-Trichloropyridine
  • 2,3,5-Trifluoropyridine

Uniqueness

2,3,5-Trichloro-4-iodopyridine is unique due to the presence of both chlorine and iodine atoms, which impart distinct chemical properties. This makes it more reactive in certain types of chemical reactions compared to its analogs .

Properties

IUPAC Name

2,3,5-trichloro-4-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl3IN/c6-2-1-10-5(8)3(7)4(2)9/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPDPWUULSOOSCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)Cl)Cl)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl3IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70573776
Record name 2,3,5-Trichloro-4-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

406676-23-1
Record name 2,3,5-Trichloro-4-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,5-Trichloro-4-iodopyridine
Reactant of Route 2
Reactant of Route 2
2,3,5-Trichloro-4-iodopyridine
Reactant of Route 3
2,3,5-Trichloro-4-iodopyridine
Reactant of Route 4
2,3,5-Trichloro-4-iodopyridine
Reactant of Route 5
Reactant of Route 5
2,3,5-Trichloro-4-iodopyridine
Reactant of Route 6
2,3,5-Trichloro-4-iodopyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.